molecular formula C10H16FN B3423948 Benzyltrimethylammonium fluoride CAS No. 329-97-5

Benzyltrimethylammonium fluoride

Cat. No.: B3423948
CAS No.: 329-97-5
M. Wt: 169.24 g/mol
InChI Key: KFSZGBHNIHLIAA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium fluoride can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a fluoride source. The reaction typically involves dissolving triethylamine in a solvent like polydimethylsiloxane and then adding benzyl chloride dropwise. The mixture is then heated to around 80°C and allowed to react for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethylammonium fluoride primarily undergoes nucleophilic substitution reactions. It is a potent nucleophilic fluorination reagent, making it valuable in organic synthesis .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents like tetra-n-butylammonium fluoride and tris(dimethylamino)sulfonium difluorotrimethylsilicate. Typical reaction conditions involve moderate temperatures and the use of polar solvents .

Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Benzyltrimethylammonium fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzyltrimethylammonium fluoride exerts its effects involves the release of fluoride ions, which act as nucleophiles in various chemical reactions. These fluoride ions attack electrophilic centers in organic molecules, leading to the substitution of other groups with fluorine . This process is facilitated by the quaternary ammonium structure, which stabilizes the fluoride ion and enhances its nucleophilicity.

Comparison with Similar Compounds

Comparison: Benzyltrimethylammonium fluoride is unique in its ability to provide organic-soluble fluoride ions, making it particularly useful for reactions in non-aqueous solvents. Compared to tetra-n-butylammonium fluoride, it offers similar reactivity but with different solubility properties. Tris(dimethylamino)sulfonium difluorotrimethylsilicate and benzyltrimethylammonium difluorotriphenylsilicate are also potent fluorination reagents but may require different reaction conditions and offer varying degrees of efficiency .

Properties

IUPAC Name

benzyl(trimethyl)azanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.FH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZGBHNIHLIAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026954
Record name N,N,N-Trimethyl(phenyl)methanaminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-97-5
Record name Benzyltrimethylammonium fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyltrimethylammonium fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl(phenyl)methanaminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltrimethylammonium fluoride monohydrate
Source European Chemicals Agency (ECHA)
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Record name BENZYLTRIMETHYLAMMONIUM FLUORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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